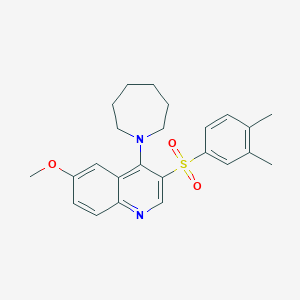

4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline

Description

The compound 4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a quinoline derivative characterized by a unique substitution pattern at positions 3, 4, and 6 of the quinoline scaffold. Position 4 features a seven-membered azepane ring, position 3 contains a 3,4-dimethylbenzenesulfonyl group, and position 6 is substituted with a methoxy group. This article provides a detailed comparison of this compound with structurally similar quinoline analogues, focusing on substituent effects, synthesis methodologies, physicochemical properties, and pharmacokinetic implications.

Properties

IUPAC Name |

4-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-17-8-10-20(14-18(17)2)30(27,28)23-16-25-22-11-9-19(29-3)15-21(22)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJGWFUVGXKPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. Quinoline derivatives are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a quinoline core with an azepan ring and a sulfonyl group attached to a dimethylbenzene moiety. The synthesis typically involves multi-step organic reactions where the quinoline framework is constructed first, followed by the introduction of the azepan and sulfonyl groups through nucleophilic substitutions and other organic transformations.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the sulfonyl group is believed to enhance the binding affinity to bacterial enzymes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL |

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synapses, thereby enhancing cognitive functions.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 15 µM |

| Urease | Non-competitive | 25 µM |

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Quinoline derivatives have been reported to target the PI3K/Akt pathway, which is often dysregulated in cancer.

The biological activity of this compound can be attributed to its structural features:

- Quinoline Core : Known for interacting with DNA and inhibiting topoisomerases.

- Sulfonyl Group : Enhances solubility and bioavailability.

- Azepan Ring : May facilitate interactions with biological targets through conformational flexibility.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Neuroprotective Effects : In vivo studies showed that compounds with similar structures improved cognitive function in models of Alzheimer's disease by inhibiting AChE.

Comparison with Similar Compounds

Substituent Analysis :

Key Observations :

- The microwave-assisted method for ’s compound achieved high yield (89%), suggesting efficiency for complex substituents .

- Palladium-catalyzed cross-coupling () is versatile for introducing aryl groups but may face challenges with bulky substituents like azepane .

Physicochemical and Pharmacokinetic Properties

Pharmacokinetic Implications :

- The target compound’s high logP (predicted) due to azepane and sulfonyl groups may favor blood-brain barrier penetration but reduce aqueous solubility .

- ’s compound was subjected to computational pharmacokinetic simulations, highlighting the importance of substituents in optimizing metabolic stability and oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.